N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide is a useful research compound. Its molecular formula is C14H16N4O2S and its molecular weight is 304.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
1,3,4-oxadiazoles and their derivatives have garnered attention for their potential as antimicrobial and anticancer agents. For instance, the synthesis and characterization of substituted 1,3,4-oxadiazoles have been studied for their antibacterial and antifungal activities (J. Dhore & G. Thorat, 2012). Additionally, certain 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, showing moderate cytotoxicity against breast cancer cell lines (K. Redda & Madhavi Gangapuram, 2007).
Supramolecular Chemistry and Coordination Networks
Isonicotinamide, a component of the compound , has been utilized as a supramolecular reagent in the synthesis of copper(II) complexes. These complexes demonstrate the ability of isonicotinamide to facilitate the creation of inorganic–organic hybrid materials with consistent supramolecular motifs (C. Aakeröy et al., 2003). This application highlights the potential for designing new materials with specific chemical and physical properties.
Corrosion Inhibition
Compounds containing oxadiazole structures have been investigated for their corrosion inhibition properties. For example, benzimidazole derivatives bearing 1,3,4-oxadiazoles as novel tetrazole bioisosteres have shown promise in protecting mild steel against corrosion in acidic environments, indicating the utility of these compounds in industrial applications (P. Ammal et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain-containing protein 9 (BRD9) . BRD9 is a member of the bromodomain and extra terminal domain (BET) family of proteins, which are known to recognize acetylated histone lysine residues, a well-studied post-translational modification of chromatin .
Mode of Action
The compound interacts with its target, BRD9, by binding to it selectively . This binding is achieved through a structure-based design, leading to a selectivity that is greater than 700-fold over the BET family and 200-fold over the highly homologous bromodomain-containing protein 7 (BRD7) .
Biochemical Pathways
The binding of the compound to BRD9 affects the transcriptional regulation of genes involved in oncology and immune response pathways . This interaction leads to changes in the expression of these genes, thereby affecting the associated biochemical pathways.
Result of Action
The result of the compound’s action is the inhibition of BRD9, leading to changes in the transcription of certain genes . This can have profound effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, differentiation, and apoptosis.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(11-1-5-15-6-2-11)16-9-12-17-13(18-20-12)10-3-7-21-8-4-10/h1-2,5-6,10H,3-4,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUAVDCLLZOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.